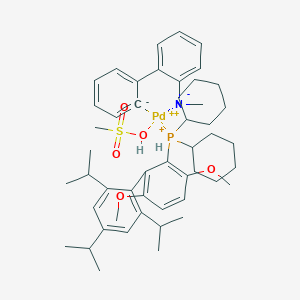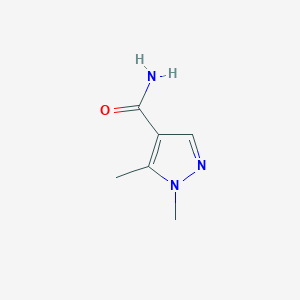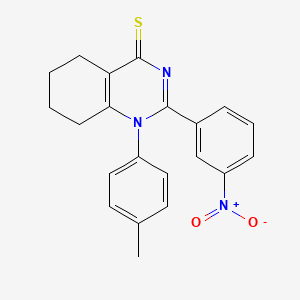
BrettPhosPdG4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BrettPhosPdG4 is synthesized through a series of chemical reactions involving the methylation of the amino group on the biphenyl backbone. This modification helps to prevent the limitations of using the third-generation precatalysts. The compound is air, moisture, and thermally stable and shows good solubility in common organic solvents .
Industrial Production Methods
In industrial settings, this compound is produced using high-throughput experimentation techniques. These methods ensure efficient formation of the active catalytic species, lower catalyst loadings, shorter reaction times, and accurate control of the ligand to palladium ratio .
Analyse Chemischer Reaktionen
Types of Reactions
BrettPhosPdG4 undergoes various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions
The common reagents used in these reactions include palladium sources, phosphine ligands, and organic solvents. The reactions typically occur under mild conditions, with lower catalyst loadings and shorter reaction times .
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
BrettPhosPdG4 is widely used in scientific research due to its versatility and efficiency in cross-coupling reactions. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and intermediates.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of agrochemicals and organic materials.
Wirkmechanismus
BrettPhosPdG4 exerts its effects through the formation of an active catalytic species. The palladium center in the compound coordinates with the phosphine ligand, facilitating the cross-coupling reactions. The methylation of the amino group on the biphenyl backbone enhances the stability and efficiency of the catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- BrettPhosPdG3
- tBuBrettPhosPdG3
- XPhosPdG3
- RuPhosPdG3
- XPhosPdG4
- tBuXPhosPdG3
- RuPhosPdG4
Uniqueness
BrettPhosPdG4 is unique due to its methylated amino group on the biphenyl backbone, which prevents the limitations of using third-generation precatalysts. This modification enhances the stability, solubility, and efficiency of the catalyst, making it highly useful in various cross-coupling reactions .
Eigenschaften
CAS-Nummer |
1599466-83-7 |
|---|---|
Molekularformel |
C49H69NO5PPdS- |
Molekulargewicht |
921.5 g/mol |
IUPAC-Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C35H53O2P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI-Schlüssel |
YGIUDYZKEHOKOY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,4-thiazinane-2-carboxylic acid](/img/structure/B2733885.png)
![3-chloro-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2733886.png)


![7-(4-ethoxyphenyl)-3-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/new.no-structure.jpg)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2733895.png)
![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2733896.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2733897.png)
![1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B2733900.png)
![6-(2-Chloroacetyl)-3,4,4a,5,7,7a-hexahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2733901.png)

![2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-phenoxyphenyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2733904.png)
![N,N-diethyl-4-[(4-fluoro-3-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2733906.png)
![(E)-2-cyano-N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733908.png)
